

A Guide to Certified Reference Materials for Dibenzochrysene Isomer Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibenzo(c,mno)chrysene*

Cat. No.: *B087032*

[Get Quote](#)

For researchers, scientists, and professionals in drug development engaged in the precise analysis of Dibenzochrysene isomers, the selection of appropriate certified reference materials (CRMs) is a critical determinant of data quality and reliability. This guide provides a comparative overview of commercially available CRMs for two key Dibenzochrysene isomers: Benzo[c]chrysene and Dibenzo[def,mno]chrysene (also known as Anthanthrene). The information herein is compiled from certification reports and available scientific literature to aid in the selection of the most suitable CRM for specific analytical needs.

It is important to note that the user's initial request for "**Dibenzo(c,mno)chrysene**" does not correspond to a standard nomenclature for a specific isomer for which CRMs are readily available. Therefore, this guide focuses on the most plausible and relevant isomers with available certified standards.

Comparison of Certified Reference Materials

The Joint Research Centre (JRC) of the European Commission has developed well-characterized CRMs for Benzo[c]chrysene (BCR-140) and Dibenzo[def,mno]chrysene (BCR-091). These materials are widely used in quality assurance and quality control (QA/QC) for the analysis of polycyclic aromatic hydrocarbons (PAHs). The table below summarizes the key certified properties of these materials.

Certified Reference Material	Analyte	CAS Number	Certified Purity (g/g)	Uncertainty (g/g)	Certifying Body	Distributors
BCR-140	Benzo[c]chrysene	195-19-7	0.996	± 0.005	Joint Research Centre (JRC)	LGC Standards, Sigma-Aldrich
BCR-091	Dibenzo[def,mo]chrysene (Anthanthrene)	191-26-4	0.996	± 0.004	Joint Research Centre (JRC)	LGC Standards, Sigma-Aldrich

While CRMs for these isomers are also offered by other suppliers such as AccuStandard and NIST, detailed, publicly available certification reports comparable to those for the BCR materials were not readily found within the scope of this review. Users are encouraged to request certificates of analysis from these suppliers for a direct comparison of certified values, uncertainty budgets, and traceability statements.

Experimental Protocols and Methodologies

The certification of BCR-140 and BCR-091 involved rigorous analytical procedures to ensure the accuracy and traceability of the certified values. These methodologies provide a strong foundation for developing in-house analytical methods for the quantification of these Dibenzochrysene isomers.

Certification Methodology for BCR-140 (Benzo[c]chrysene)

The purity of BCR-140 was determined using a combination of analytical techniques, including:

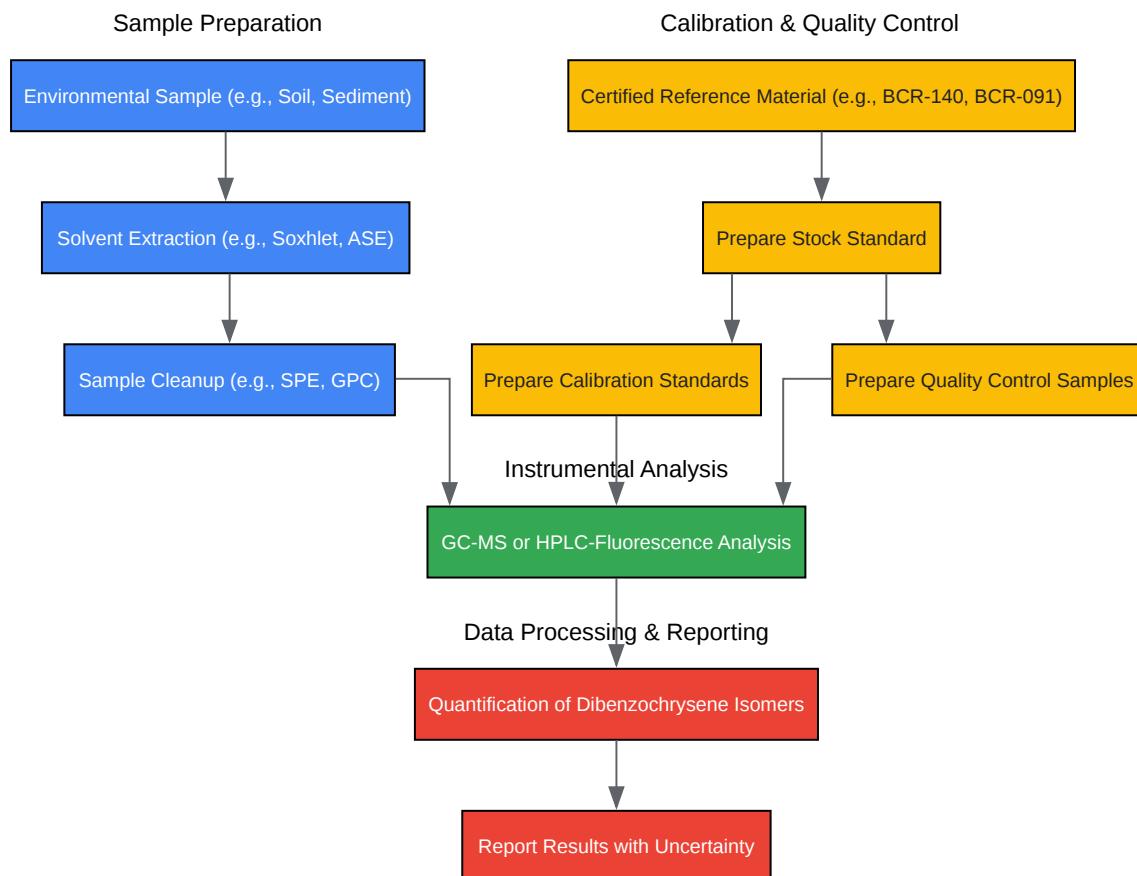
- Gas Chromatography with Flame Ionization Detection (GC-FID): Used for the primary assessment of purity.

- High-Performance Liquid Chromatography (HPLC) with UV Detection: Employed as an independent method to confirm the purity.
- Mass Spectrometry (MS): Utilized to identify potential organic impurities.
- Karl Fischer Titration: To determine the water content.
- Thermogravimetric Analysis (TGA): To assess the content of non-volatile impurities.

The certified value is traceable to the International System of Units (SI). The uncertainty of the certified value was calculated by combining the uncertainties associated with the purity assessment, homogeneity, and long-term stability of the material.

Certification Methodology for BCR-091 (Dibenzo[def,mno]chrysene)

Similarly, the certification of BCR-091 involved a multi-faceted analytical approach:

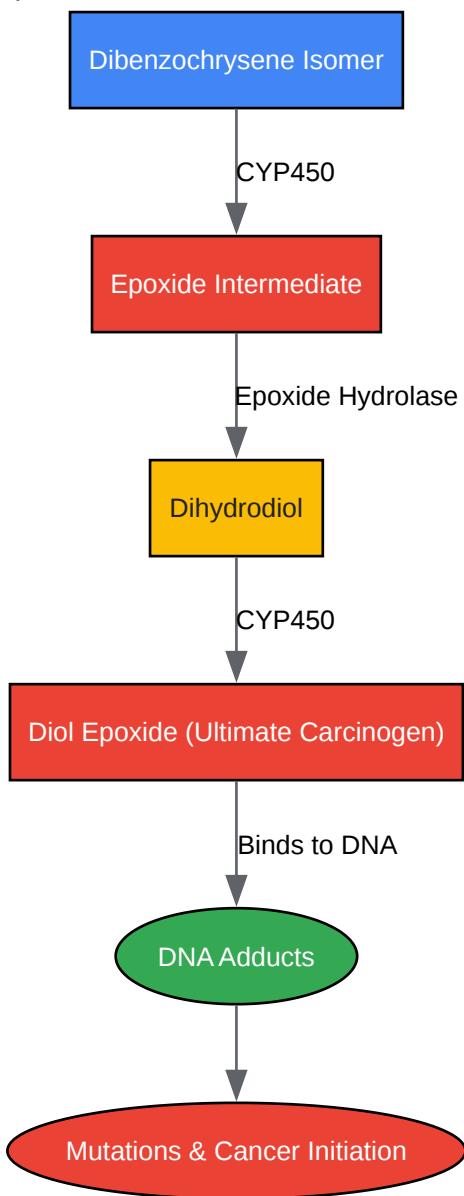

- Gas Chromatography with Flame Ionization Detection (GC-FID): As the primary method for purity determination.
- High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence Detection: Provided orthogonal data for purity confirmation.
- Gas Chromatography-Mass Spectrometry (GC-MS): For the identification of related organic impurities.
- Karl Fischer Titration: For the quantification of water content.

The traceability and uncertainty assessment for BCR-091 followed the same rigorous metrological principles as for BCR-140.

Application of CRMs in Analytical Workflows

CRMs are integral to ensuring the quality of analytical data. The following diagram illustrates a typical workflow for the analysis of Dibenzochrysene isomers in an environmental sample, highlighting the critical role of the CRM.

Analytical Workflow for Dibenzochrysene Analysis


[Click to download full resolution via product page](#)*Analytical workflow for Dibenzochrysene analysis.*

Signaling Pathway of Carcinogenicity

Dibenzochrysene isomers are of significant interest due to their potential carcinogenicity. Their mechanism of action often involves metabolic activation to reactive intermediates that can bind to DNA, leading to mutations. The following diagram illustrates a simplified signaling pathway

for the metabolic activation of a generic polycyclic aromatic hydrocarbon, which is applicable to Dibenzochrysene isomers.

Simplified Metabolic Activation of PAHs

[Click to download full resolution via product page](#)

Simplified metabolic activation pathway of PAHs.

In conclusion, for high-confidence analysis of Benzo[c]chrysene and Dibenzo[def,mno]chrysene, the certified reference materials BCR-140 and BCR-091 from the Joint Research Centre offer well-documented purity, uncertainty, and traceability. While direct

comparative experimental data with other commercially available standards is limited in the public domain, the detailed certification reports for these BCR materials provide a robust basis for method development, validation, and ensuring the quality of analytical results. Researchers are encouraged to obtain and compare certificates of analysis from various suppliers to make the most informed decision for their specific application.

- To cite this document: BenchChem. [A Guide to Certified Reference Materials for Dibenzochrysene Isomer Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b087032#certified-reference-materials-for-dibenzo-c-mno-chrysene-analysis\]](https://www.benchchem.com/product/b087032#certified-reference-materials-for-dibenzo-c-mno-chrysene-analysis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com